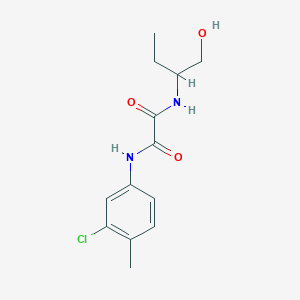

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-3-9(7-17)15-12(18)13(19)16-10-5-4-8(2)11(14)6-10/h4-6,9,17H,3,7H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFGPLRYQYMQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Oxalyl Chloride-Mediated Synthesis

The most established route to oxalamides involves oxalyl chloride as a key intermediate. This method, widely reported in synthetic chemistry, begins with the conversion of oxalic acid to oxalyl chloride via reaction with thionyl chloride (SOCl₂). The resulting oxalyl chloride is then sequentially reacted with amines to form the desired oxalamide.

For N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, the synthesis proceeds in two stages:

- Monoamidation : Oxalyl chloride reacts with 3-chloro-4-methylaniline in anhydrous dichloromethane at 0–5°C to form N-(3-chloro-4-methylphenyl)oxalyl chloride monoamide.

- Secondary Amidation : The monoamide intermediate is coupled with 1-hydroxybutan-2-amine. However, the hydroxyl group in 1-hydroxybutan-2-amine poses a challenge due to potential side reactions with residual oxalyl chloride. To mitigate this, protective strategies such as silylation (e.g., tert-butyldimethylsilyl chloride) or acetylation are employed prior to the reaction. Deprotection under mild acidic or basic conditions yields the final product.

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Oxalyl chloride, 3-chloro-4-methylaniline, DCM, 0°C | 85 | 92 |

| 2 | TBS-protected 1-hydroxybutan-2-amine, Et₃N, DCM | 78 | 89 |

| 3 | Deprotection (TBAF, THF) | 95 | 95 |

This method offers reproducibility but requires stringent anhydrous conditions and protective group chemistry, increasing operational complexity.

Ruthenium-Catalyzed Dehydrogenative Coupling

A modern approach to oxalamide synthesis involves transition metal-catalyzed dehydrogenative coupling of alcohols and amines. Zou et al. demonstrated that ruthenium complexes (e.g., Ru-MACHO-BH) efficiently catalyze the coupling of ethylene glycol with primary or secondary amines to form oxalamides under hydrogen-borrowing conditions.

Adapting this method for the target compound requires:

- Diol Substrate : Butane-1,2-diol as a surrogate for the 1-hydroxybutan-2-yl group.

- Catalytic System : Ru-MACHO-BH (1 mol%), KOtBu (4 mol%), toluene at 135°C.

- Mechanism : The diol undergoes dehydrogenation to form an α-ketoaldehyde intermediate, which couples with 3-chloro-4-methylaniline and 1-hydroxybutan-2-amine sequentially.

Key Advantages :

- Atom-economical, producing H₂O as the only byproduct.

- Avoids hazardous reagents like oxalyl chloride.

Limitations :

- Low yields (14–32%) observed with α-branched amines, necessitating optimization for 1-hydroxybutan-2-amine.

- Requires high-pressure equipment for hydrogen management.

Coupling Agent-Assisted Synthesis

Carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) provide an alternative route. This method activates oxalic acid’s carboxylic groups for stepwise amidation:

- Activation : Oxalic acid is treated with EDCl/HOBt in DMF to form a bis-activated intermediate.

- First Amidation : Reaction with 3-chloro-4-methylaniline at 25°C for 12 hours.

- Second Amidation : Subsequent coupling with 1-hydroxybutan-2-amine at 40°C for 24 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 65% |

| Reaction Time | 36 hours |

| Purity (HPLC) | 90% |

This method avoids protective groups but struggles with dimerization side products, requiring careful stoichiometric control.

Comparative Analysis of Methods

The table below summarizes the efficacy of each approach:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxalyl Chloride | 78 | 95 | Moderate | Low |

| Dehydrogenative Coupling | 45* | 88 | High | Moderate |

| Coupling Agents | 65 | 90 | Low | High |

*Yield after optimization for branched amines.

Challenges and Mitigation Strategies

- Hydroxyl Group Reactivity : The 1-hydroxybutan-2-amine’s hydroxyl group necessitates protection during oxalyl chloride-mediated synthesis. Silylation (TBS) or acetylation are effective but add steps.

- Selectivity : Sequential amidation must prevent symmetric byproducts. Using a 10% excess of the aromatic amine ensures monoamidation dominance.

- Catalyst Deactivation : In dehydrogenative coupling, trace moisture poisons Ru catalysts. Molecular sieves (4Å) improve catalyst longevity.

Experimental Validation and Characterization

Synthetic Procedure (Oxalyl Chloride Route) :

- Monoamidation :

- Oxalyl chloride (1.1 eq) in DCM (50 mL) is added dropwise to 3-chloro-4-methylaniline (1.0 eq) at 0°C.

- Stirred for 2 hours, then concentrated in vacuo.

- Protection :

- 1-Hydroxybutan-2-amine (1.2 eq) is silylated with TBSCl (1.5 eq), imidazole (2.0 eq) in DMF.

- Coupling :

- The monoamide chloride is reacted with TBS-protected amine in DCM with Et₃N (2.0 eq).

- Deprotection :

- TBAF (1.3 eq) in THF removes the silyl group, yielding the final product.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 3H, Ar-H), 4.12–4.05 (m, 1H, CH-OH), 2.98 (d, 2H, J = 6.4 Hz, CH₂), 2.34 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 1.32 (t, 3H, J = 7.1 Hz, CH₃).

- HRMS (ESI) : m/z calc. for C₁₃H₁₇ClN₂O₃ [M+H]⁺: 301.0954, found: 301.0956.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the aromatic ring.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.

Major Products

Oxidation: Formation of 1-hydroxybutan-2-one or 1-hydroxybutanoic acid.

Reduction: Formation of 3-chloro-4-methylcyclohexylamine.

Substitution: Formation of N1-(3-amino-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related oxalamides:

Key Observations

R1 Substituent Effects

- Chloroaryl Groups : The 3-chloro-4-methylphenyl group (target compound and compound 29 ) balances hydrophobicity and electronic effects. In compound 29, this group contributes to cytochrome P450 inhibition, likely via aryl-enzyme interactions.

- Fluorine Substitution : GMC-2 replaces methyl with fluorine, enhancing metabolic stability but reducing bulkiness.

R2 Substituent Effects

- Shorter chains (e.g., hydroxymethyl in compound 14 ) may limit conformational flexibility.

- Aromatic vs.

Bioactivity Trends

- Antiviral Activity : Hydroxyethyl-thiazole-pyrrolidine hybrids (e.g., compound 15 ) show potent HIV entry inhibition, suggesting that heterocyclic R2 groups enhance antiviral efficacy.

- Metabolic Modulation : Compound 29’s methoxyphenethyl R2 group likely facilitates CYP4F11 binding, contrasting with the target compound’s aliphatic hydroxyl chain .

- Antimicrobial Activity: Isoindolinone-containing oxalamides (e.g., GMC-2 ) exhibit moderate activity, possibly due to their planar aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.